molecular formula C9H15ClN2O B1469857 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol CAS No. 7251-62-9

3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol

Cat. No.: B1469857
CAS No.: 7251-62-9
M. Wt: 202.68 g/mol
InChI Key: LHOFOOMQJCKVQC-UHFFFAOYSA-N
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Description

Significance in Chemical Research

3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol (CAS 7251-62-9) is a pyridine-based aminoalcohol with the molecular formula C₉H₁₄N₂O. Its structural features—a pyridine ring, secondary amine, and hydroxymethyl group—enable diverse applications in coordination chemistry, catalysis, and supramolecular assembly. The compound’s nitrogen-rich environment allows it to act as a tridentate ligand, binding metal ions through its pyridyl nitrogen, amine, and hydroxyl oxygen atoms. This property has driven its use in synthesizing transition-metal complexes for catalytic transfer hydrogenation reactions, where it facilitates the reduction of ketones to secondary alcohols with high efficiency.

Recent studies emphasize its role in asymmetric catalysis, particularly in synthesizing enantiomerically pure pharmaceuticals. For example, ruthenium complexes derived from this ligand exhibit notable activity in reducing acetophenone derivatives to chiral alcohols. Additionally, its ability to form hydrogen-bonded networks and π-π interactions makes it valuable in crystal engineering, enabling the design of functional materials with tailored porosity or magnetic properties.

Historical Context of Pyridine-Based Aminoalcohols

Pyridine-aminoalcohols emerged as a ligand class in the late 20th century, building on foundational work in asymmetric catalysis. The Hantzsch pyridine synthesis (1881) provided early access to pyridine derivatives, but advancements in the 1990s—such as the development of C₂-symmetric ligands—revolutionized their utility. Researchers recognized that introducing chiral aminoalcohol moieties adjacent to pyridine rings could enhance stereocontrol in metal-catalyzed reactions.

A pivotal moment came with the discovery that pyridine-aminoalcohol-ruthenium complexes could mediate transfer hydrogenation under mild conditions, avoiding the need for high-pressure H₂. This innovation aligned with industrial demands for safer, scalable catalytic processes. The structural modularity of this compound further allowed fine-tuning of electronic and steric properties, enabling its adoption in diverse catalytic systems.

Current Research Landscape

Contemporary studies focus on three key areas:

  • Catalysis : The ligand’s Ru(II) and Ir(I) complexes are explored for asymmetric hydrogenation of bulky substrates. For instance, Ir complexes achieve up to 92% enantiomeric excess (ee) in reducing α-methylpropiophenone at 20 bar H₂.
  • Supramolecular Chemistry : Crystal structures reveal that the hydroxyl and amine groups mediate intermolecular hydrogen bonds, forming 2D sheets or 3D networks. These assemblies exhibit potential in gas storage or ion-exchange applications.
  • Synthetic Methodology : Improved routes to the ligand have been developed, such as reductive amination of pyridine-4-carbaldehyde with 3-aminopropanol, yielding the compound in >85% purity.

Table 1: Key Applications of this compound

Application Example Performance Metrics Source
Transfer hydrogenation Reduction of acetophenone to 1-phenylethanol 98% conversion, 89% ee
Crystal engineering Cu(II) complex with nitrate counterions 3D H-bonded network
Asymmetric hydrogenation Ir-catalyzed reduction of α-methylpropiophenone 92% ee at 0.05 mol% loading

The compound’s versatility ensures its continued relevance in addressing challenges in green chemistry and materials science. Ongoing work aims to exploit its chiral pockets for enantioselective C–C bond formations and its metal-binding sites for photocatalysis.

Properties

IUPAC Name

3-(pyridin-4-ylmethylamino)propan-1-ol
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InChI

InChI=1S/C9H14N2O/c12-7-1-4-11-8-9-2-5-10-6-3-9/h2-3,5-6,11-12H,1,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JCRHBJDXSHWFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H14N2O
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DSSTOX Substance ID

DTXSID80289932
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Molecular Weight

166.22 g/mol
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CAS No.

7251-62-9
Record name 3-[(4-Pyridinylmethyl)amino]-1-propanol
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Record name 3-{[(pyridin-4-yl)methyl]amino}propan-1-ol
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Biological Activity

3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol, also referred to as a pyridine derivative, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, its applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring attached to a propanol chain through an amino group. The molecular formula is C12H16N2OC_{12}H_{16}N_2O with a molecular weight of approximately 220.27 g/mol. This compound can exist in different forms, including its oxalate salt variant.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to interact with specific enzymes, leading to alterations in their activity which can have therapeutic implications. For instance, studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic processes, potentially offering pathways for drug development in conditions such as cancer and metabolic disorders.

Protein Interactions

The compound has also been shown to engage in protein interactions that are crucial for various biological functions. These interactions can modulate signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects in diseases characterized by dysregulated signaling.

Study on Antibacterial Activity

A study evaluating the antibacterial properties of related pyridine derivatives highlighted the effectiveness of compounds similar to this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Antifungal Properties

In addition to antibacterial effects, derivatives of this compound have been investigated for antifungal activity. Results showed moderate to good antifungal effects against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . This suggests that the compound may have broad-spectrum antimicrobial properties.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesMIC Values (µM)Reference
AntibacterialStaphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
AntifungalCandida albicans16.69 - 78.23
Enzyme InhibitionVarious metabolic enzymes-

Comparison with Similar Compounds

Pyridine Substitution Position

The position of the pyridine substituent significantly influences molecular interactions:

  • Pyridin-4-yl derivatives: The target compound’s 4-position pyridine may enhance symmetry and electronic effects compared to 2- or 3-substituted analogs. For example, 3-[(pyridin-2-ylmethyl)-amino]-propan-1-ol (CAS: 1284185-20-1) features a 2-position pyridine, altering steric and electronic profiles .
  • Heterocyclic replacements: Compounds like 3-[methyl(piperidin-4-yl)amino]propan-1-ol (CID: 12019499) replace pyridine with piperidine, modulating basicity and solubility .
Backbone and Substituent Modifications
  • Chain length: Elongating the aliphatic chain between the amino group and lipophilic residues, as in ADS-003 (a 3-(methylamino)propan-1-ol derivative), can either enhance or reduce potency depending on the target receptor .
  • Fluorinated derivatives: Fluorinated γ-amino alcohols, such as those based on the emixustat scaffold, demonstrate improved metabolic stability and enzyme inhibition .

Key Observations :

  • Pyridine Position : 4-Substituted pyridines (as in the target compound) may favor interactions with flat binding pockets, whereas 2-substituted analogs (e.g., ) could engage in π-stacking .
  • Chain Flexibility : ADS-003’s flexible alkyl chain enhances H3 receptor binding, suggesting that the target compound’s methylene linker might balance rigidity and adaptability .
  • Fluorination : Fluorinated derivatives () highlight the role of electronegative substituents in enhancing target affinity and pharmacokinetics.

Physicochemical Properties

  • Solubility: The hydroxyl and amino groups in 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol likely confer moderate water solubility, comparable to 3-(pyridin-2-ylamino)propan-1-ol (73% yield via polar solvents) .
  • Stability : Pyridine-containing compounds generally exhibit stability under acidic conditions, though substituents (e.g., electron-withdrawing groups) may alter reactivity .

Preparation Methods

Preparation of Propan-1-ol Derivative (Amino Alcohol Intermediate)

A key intermediate is 3-aminopropan-1-ol or a protected variant, which can be synthesized or purchased. The amino group at the 3-position is essential for subsequent substitution with the pyridinylmethyl moiety.

Introduction of Pyridin-4-ylmethyl Group

The pyridin-4-ylmethyl substituent is commonly introduced via reductive amination or nucleophilic substitution:

  • Reductive amination : Reacting 3-aminopropan-1-ol with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to form the secondary amine linkage.
  • Nucleophilic substitution : Using 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine to alkylate the amino group on the propanol derivative under basic conditions.

Detailed Experimental Procedure (Adapted from Protocols.io and Literature)

A recent protocol (2025) for a related pyridin-4-ylmethyl amine derivative provides a robust synthetic route that can be adapted for 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol:

Step Reagents & Conditions Description Yield/Notes
1 Preparation of organometallic reagent: Prop-1-en-2-ylmagnesium bromide in dry tetrahydrofuran (THF) with magnesium turnings and isopropenyl bromide, heated to 60 °C Formation of Grignard reagent for subsequent addition Concentration ~0.48 M
2 Reaction of Grignard reagent with cyclohexen-1-one in presence of copper iodide and chlorotrimethylsilane at -70 °C Formation of substituted cyclohexanone intermediate 48% yield
3 Reduction of ketone to alcohol using sodium borohydride in THF at room temperature Produces cis-3-(prop-1-en-2-yl)cyclohexan-1-ol 58% yield for cis isomer
4 Subsequent functional group transformations to introduce pyridin-4-ylmethyl amine substituent (not fully detailed but involves amination and alkylation steps) Final synthesis of target compound -

This protocol demonstrates the use of organometallic chemistry and reduction steps to build complex amino alcohol structures, which can be tailored to synthesize this compound by adjusting substrates accordingly.

Solvent and Reagent Selection

  • Solvents : Dry tetrahydrofuran (THF) is preferred for organometallic steps due to its ability to stabilize Grignard reagents.
  • Bases : Organic bases such as diisopropylethylamine are used to facilitate alkylation or amidation reactions.
  • Reducing agents : Sodium borohydride or sodium cyanoborohydride are commonly employed for selective reductions in reductive amination.
  • Purification : Flash chromatography (CombiFlash) using ethyl acetate/hexane gradients is effective for isolating pure intermediates and final products.

Data Table: Summary of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Outcome/Notes
1 Grignard formation Mg, isopropenyl bromide, THF 60 °C, N2 atmosphere Prop-1-en-2-ylmagnesium bromide
2 Nucleophilic addition Cyclohexen-1-one, CuI, TMSCl -70 °C Substituted cyclohexanone
3 Reduction NaBH4, THF Room temp, 2 hours cis-Alcohol intermediate
4 Amination/alkylation 4-(chloromethyl)pyridine, base Ambient to reflux This compound

Research Findings and Notes

  • The synthetic route is adaptable and allows for stereochemical control, especially in the reduction step to obtain the desired cis or trans isomers.
  • The use of organometallic intermediates facilitates the introduction of the alkyl chain with high regioselectivity.
  • Reductive amination is a preferred method for introducing the pyridin-4-ylmethyl group due to its mild conditions and high yields.
  • Purification by flash chromatography ensures removal of side products and unreacted starting materials.
  • The process is scalable and has been reported in recent protocols with reproducible yields and purity.

Q & A

Q. What are the common synthetic routes for 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary approaches are used:
  • Reductive Amination : Reacting pyridin-4-ylmethylamine with a ketone (e.g., 3-oxo-propan-1-ol) in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Solvents such as ethanol or tetrahydrofuran (THF) are typically employed at 0–25°C. Yield optimization requires pH control (e.g., acidic conditions via acetic acid) to stabilize intermediates .
  • Catalytic Hydrogenation : Reducing a nitro precursor (e.g., 3-nitro-1-[(pyridin-4-ylmethyl)-amino]propane) using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol. Temperature (25–50°C) and catalyst loading (5–10 wt%) critically affect selectivity and purity. Over-reduction can occur if reaction times exceed 12 hours .
    Data Table :
MethodCatalyst/ReagentSolventYield (%)Purity (%)
Reductive AminationNaBH₄Ethanol65–75≥90
Catalytic HydrogenationPd/C (5%)Methanol80–85≥95

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies protons on the pyridine ring (δ 8.5–7.5 ppm), the methyleneamino group (δ 3.4–3.1 ppm), and the hydroxyl proton (δ 2.5–1.8 ppm). ¹³C NMR confirms the carbon backbone and pyridine connectivity .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients resolve impurities. Mass spectrometry (ESI+) detects the molecular ion [M+H]⁺ at m/z 195.2 .
  • FTIR : Peaks at 3300 cm⁻¹ (O-H/N-H stretch) and 1600 cm⁻¹ (C=N/C=C pyridine) validate functional groups .

Q. What are the solubility profiles of this compound in common solvents?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the hydroxyl and amino groups. Moderate solubility in water (10–15 mg/mL at 25°C) makes it suitable for aqueous-phase reactions. Low solubility in non-polar solvents (hexane, ether) necessitates solvent optimization for extraction .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its coordination chemistry?

  • Methodological Answer : The amino and hydroxyl groups act as bifunctional ligands, enabling chelation with transition metals (e.g., Cu²⁺, Pd²⁺). Computational studies (DFT) reveal that the nitrogen lone pair (pyridine) and hydroxyl oxygen form stable five-membered chelate rings. This property is exploited in click chemistry ligands (e.g., THPTA analogs), where the compound enhances catalytic activity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. What computational methods predict the solvation behavior and stability of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate solvation free energy in water, DMSO, and methanol using force fields (e.g., OPLS-AA). Results correlate with experimental solubility data, showing preferential solvation by water due to hydrogen bonding .
  • COSMO-RS : Predicts activity coefficients and partition coefficients (log P) to optimize solvent systems for extraction or crystallization. Calculated log P = -0.8 indicates moderate hydrophilicity .

Q. How can contradictory data on catalytic hydrogenation efficiency for intermediates be resolved?

  • Methodological Answer : Discrepancies in catalyst performance (e.g., Pd/C vs. Lindlar catalyst) arise from substrate steric effects and catalyst accessibility. For example, Pd/C selectively reduces nitro groups, while Lindlar catalysts may hydrogenate pyridine rings if reaction conditions (e.g., H₂ pressure >3 atm) are not tightly controlled. Kinetic studies (e.g., in situ FTIR) and poisoning experiments (quinoline additives) help identify active sites and side reactions .

Data Contradiction Analysis

  • Hydrogenation Selectivity : reports Lindlar catalyst use for acetylene hydrogenation, but highlights Pd/C for nitro reductions. Researchers must tailor catalysts to functional group reactivity and monitor intermediates via TLC or GC-MS to avoid over-reduction.

Safety and Handling

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) .
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol
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